molecular formula C22H22O6 B2514971 (Z)-isopropyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623121-67-5

(Z)-isopropyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2514971
CAS RN: 623121-67-5
M. Wt: 382.412
InChI Key: TWFPIHSRBFDFTC-JAIQZWGSSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an isopropyl group, an ethoxybenzylidene group, a dihydrobenzofuran group, and an acetate group. The presence of these groups suggests that the compound could have interesting chemical properties and potential uses in various fields such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran and benzylidene groups suggests that the compound may have aromatic properties. The ethoxy and isopropyl groups are likely to add steric bulk .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetate group might be susceptible to hydrolysis, while the benzylidene group might participate in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, it might have a certain solubility profile based on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Antioxidant Capacity and Chemical Reactions

  • ABTS/PP Decolorization Assay of Antioxidant Capacity : A review focused on the reaction pathways of the ABTS/potassium persulfate decolorization assay, revealing insights into how certain antioxidants, particularly of phenolic nature, interact with ABTS radicals. This method is widely used to measure antioxidant capacity, highlighting the complex interactions and oxidative degradation pathways involved in these processes. Such assays are crucial in evaluating the antioxidant potential of compounds, including potentially related structures to the specified compound (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental and Biological Impacts of Chemical Compounds

  • Biodegradation and Fate of Organic Compounds : Research on the biodegradation and environmental fate of various organic compounds, including ethyl tert-butyl ether (ETBE), provides insights into microbial degradation pathways and environmental impact assessments. Although not directly related, understanding the degradation mechanisms of similar compounds can offer clues about the environmental behavior of (Z)-isopropyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, including its persistence and potential effects on ecosystems (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it were a drug, its mechanism of action might involve binding to a specific biological target .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and the results of further testing. It could potentially be explored for uses in fields like pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-4-25-18-8-6-5-7-15(18)11-20-22(24)17-10-9-16(12-19(17)28-20)26-13-21(23)27-14(2)3/h5-12,14H,4,13H2,1-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFPIHSRBFDFTC-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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